molecular formula C6H16ClNO B1455242 2-(t-Butyloxy)-ethylamine hydrochloride CAS No. 335598-67-9

2-(t-Butyloxy)-ethylamine hydrochloride

Cat. No.: B1455242
CAS No.: 335598-67-9
M. Wt: 153.65 g/mol
InChI Key: XHSMIYHHLZGDLU-UHFFFAOYSA-N
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Description

2-(t-Butyloxy)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C6H16ClNO and its molecular weight is 153.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

Mode of Action

The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of this compound, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .

Biochemical Pathways

The deprotection process facilitated by this compound affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .

Pharmacokinetics

As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .

Result of Action

The molecular effect of the action of this compound is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSMIYHHLZGDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694536
Record name 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335598-67-9
Record name 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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